molecular formula C13H23N3 B15280656 N2,N2-bis(2-methylpropyl)pyridine-2,5-diamine

N2,N2-bis(2-methylpropyl)pyridine-2,5-diamine

Cat. No.: B15280656
M. Wt: 221.34 g/mol
InChI Key: HVWVJPQGPNRQTP-UHFFFAOYSA-N
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Description

N2,N2-Diisobutylpyridine-2,5-diamine is an organic compound with the molecular formula C13H23N3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two isobutyl groups attached to the nitrogen atoms at positions 2 and 5 of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2-Diisobutylpyridine-2,5-diamine typically involves the reaction of pyridine-2,5-diamine with isobutyl halides under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution of hydrogen atoms with isobutyl groups.

Industrial Production Methods

Industrial production of N2,N2-Diisobutylpyridine-2,5-diamine may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N2,N2-Diisobutylpyridine-2,5-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The isobutyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Substitution reactions may require catalysts such as palladium or nickel, and can be carried out under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines.

Scientific Research Applications

N2,N2-Diisobutylpyridine-2,5-diamine has several applications in scientific research, including:

    Chemistry: It is used as a ligand in coordination chemistry and as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of N2,N2-Diisobutylpyridine-2,5-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context.

Comparison with Similar Compounds

Similar Compounds

    N2,N2-Dimethylpyridine-2,5-diamine: A similar compound with methyl groups instead of isobutyl groups.

    N2,N2-Diethylpyridine-2,5-diamine: A derivative with ethyl groups.

    N2,N2-Dipropylpyridine-2,5-diamine: A compound with propyl groups.

Uniqueness

N2,N2-Diisobutylpyridine-2,5-diamine is unique due to the presence of isobutyl groups, which can influence its steric and electronic properties. These properties can affect its reactivity and interactions with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C13H23N3

Molecular Weight

221.34 g/mol

IUPAC Name

2-N,2-N-bis(2-methylpropyl)pyridine-2,5-diamine

InChI

InChI=1S/C13H23N3/c1-10(2)8-16(9-11(3)4)13-6-5-12(14)7-15-13/h5-7,10-11H,8-9,14H2,1-4H3

InChI Key

HVWVJPQGPNRQTP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C1=NC=C(C=C1)N

Origin of Product

United States

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